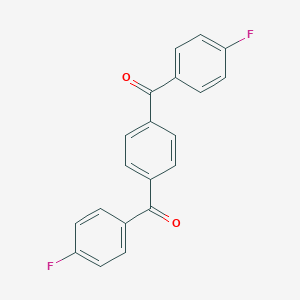

1,4-Bis(4-fluorobenzoyl)benzene

Overview

Description

1,4-Bis(4-fluorobenzoyl)benzene is a monomer that belongs to the class of aromatic compounds . It has been shown to be a nucleophilic compound .

Synthesis Analysis

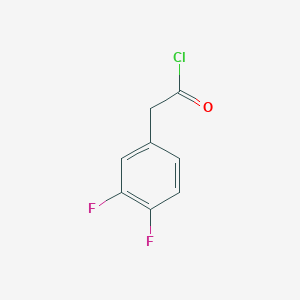

The synthesis of this compound involves reacting terephthaloyl chloride with fluorbenzol in the presence of aluminium chloride or aluminium bromide . The process is characterized by adding aluminium chloride or aluminium bromide in metered quantities to a mixture of terephthaloyl chloride and fluorbenzol at temperatures of approximately 25°C to approximately 68°C .Molecular Structure Analysis

The molecular formula of this compound is C20H12F2O2 . Its molecular weight is 322.30 .Chemical Reactions Analysis

This compound reacts with aluminium chloride to form an adduct .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 322.30 and a density of 1.268 .Scientific Research Applications

High-Performance Polymer Networks

1,4-Bis(4-fluorobenzoyl)benzene (1,4-FBB) plays a crucial role in creating high-performance polymer networks. It is used in synthesizing copolymers with high molecular weight, which are soluble and amorphous, offering a range of applications due to their cross-linking properties at high temperatures. This results in networks that are insoluble in solvents, showcasing potential in materials engineering and polymer science (Walker et al., 1993).

Proton Exchange Membranes

In the field of energy, 1,4-FBB is integral to the development of highly conducting and stable proton exchange membranes. These membranes, made from copolymers containing 1,4-FBB, show promise in replacing commercial membranes due to their mechanical, thermal, and electrochemical stability, making them suitable for applications like fuel cells (Kim et al., 2020), (Jeong et al., 2018).

Sulfonated Polymer Synthesis

1,4-FBB is utilized in the synthesis of new sulfonated monomers, contributing to the development of poly(aryl ethers) which may find use as proton exchange membranes. This application is particularly relevant in advancing materials for energy storage and conversion technologies (McKay et al., 2005).

Liquid-Crystalline Polymers

The compound is also involved in the study of liquid-crystalline polymers. Research on model compounds and polymers related to 1,4-FBB contributes to understanding the thermotropic behavior of these materials, which is essential for developing advanced display technologies and optical materials (Pugh et al., 1997).

Luminescent Materials

In the realm of luminescent materials, 1,4-FBB is used in the synthesis of dirhenium(I)-double-heterostranded helicates and mesocates. These materials exhibit unique photophysical properties, indicating potential applications in optical devices and sensors (Shankar et al., 2014).

Advanced Polymer Synthesis

Additionally, 1,4-FBB is crucial in the synthesis of poly(ether ketone)s, where its reactivity is compared with other monomers to optimize polymerization processes for creating materials with desirable mechanical and thermal properties (Hoffmann et al., 1993).

Mechanism of Action

Target of Action

1,4-Bis(4-fluorobenzoyl)benzene is a monomer that belongs to the class of aromatic compounds

Mode of Action

This compound has been shown to be a nucleophilic compound . Nucleophilic compounds are substances that donate an electron pair to an electrophile to form a chemical bond in a reaction. They are often involved in the formation of new bonds.

Biochemical Pathways

This compound is used as a building block in the synthesis of various polymers . For instance, it polymerizes with 4,4′-isopropylidenediphenol (bisphenol-A) in the presence of N-methyl-2-pyrrolidinone (solvent) to afford high molecular weight polymers . It was also used for the synthesis of sulfonated poly(aryl ether ketone)s (SPAEK) copolymers by aromatic nucleophilic polycondensation .

Result of Action

The result of the action of this compound is the formation of high molecular weight polymers when it polymerizes with bisphenol-A . These polymers have various applications in different industries.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of a solvent like N-methyl-2-pyrrolidinone is necessary for it to polymerize with bisphenol-A . .

Future Directions

Properties

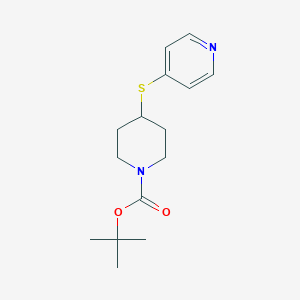

IUPAC Name |

[4-(4-fluorobenzoyl)phenyl]-(4-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12F2O2/c21-17-9-5-15(6-10-17)19(23)13-1-2-14(4-3-13)20(24)16-7-11-18(22)12-8-16/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLJNTLUXOZPFQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10600717 | |

| Record name | [4-(4-Fluorobenzoyl)phenyl]-(4-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10600717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68418-51-9 | |

| Record name | 1,1′-(1,4-Phenylene)bis[1-(4-fluorophenyl)methanone] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68418-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4'-Bis(4-fluorobenzoyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068418519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [4-(4-Fluorobenzoyl)phenyl]-(4-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10600717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-Bromophenylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B172318.png)

![Thiazolo[5,4-C]pyridine-2-thiol](/img/structure/B172323.png)